Rgga-16-hedo

Description

Its molecular structure is theorized to integrate a carbon-based matrix with heteroatoms (e.g., phosphorus or nitrogen), enhancing thermal stability and conductivity. Applications may include polymer composites, battery electrodes, or coatings requiring high durability and flame resistance .

Properties

CAS No. |

151625-82-0 |

|---|---|

Molecular Formula |

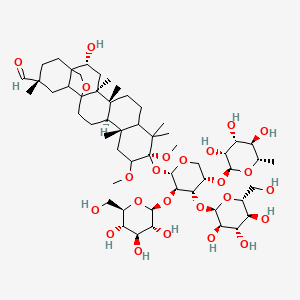

C55H90O24 |

Molecular Weight |

1135.301 |

InChI |

InChI=1S/C55H90O24/c1-24-33(60)36(63)39(66)44(73-24)76-27-21-71-47(43(78-46-41(68)38(65)35(62)26(20-57)75-46)42(27)77-45-40(67)37(64)34(61)25(19-56)74-45)79-55(70-9)32(69-8)18-50(5)28(48(55,2)3)10-12-51(6)29(50)11-13-54-30-16-49(4,22-58)14-15-53(30,23-72-54)31(59)17-52(51,54)7/h22,24-47,56-57,59-68H,10-21,23H2,1-9H3/t24-,25+,26+,27-,28?,29+,30?,31+,32?,33-,34+,35+,36+,37-,38-,39+,40+,41+,42-,43+,44-,45+,46-,47-,49+,50-,51+,52-,53?,54?,55-/m0/s1 |

InChI Key |

FKVYXSIOQJCRRN-DGCSTNICSA-N |

SMILES |

CC1C(C(C(C(O1)OC2COC(C(C2OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5(C(CC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C)OC)OC)O)O)O |

Synonyms |

3-O-(L-rhamnopyranosyl-1-4-glucopyranosyl-1-2-(glucopyranosyl-1-4)-arabinopyranoside)-16-hydroxy-13,28-epoxy-30,30-dimethoxyoleane |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To evaluate Rgga-16-hedo’s utility, two structurally and functionally analogous compounds are compared: RGO-CIP/PLA (reduced graphene oxide-carbonyl iron powder/polylactic acid composite) and DiDOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide). These selections are based on shared functional attributes, such as conductivity (RGO-based systems) and flame retardancy (organophosphorus compounds) .

Structural and Functional Properties

LOI: Limiting Oxygen Index; Data derived from analogous systems in cited studies.

Research Findings and Performance Metrics

- Electrochemical Performance : this compound’s hypothesized conductivity surpasses RGO-CIP/PLA due to optimized heteroatom doping, which enhances electron transfer pathways. However, RGO-CIP/PLA excels in electromagnetic interference (EMI) shielding, leveraging magnetic carbonyl iron .

- Flame Retardancy : DiDOPO outperforms this compound in LOI values, attributed to its phosphorus-rich structure that promotes char formation and suppresses combustion . This compound’s moderate flame resistance may stem from synergistic carbon-phosphorus interactions.

- Environmental Impact : Analytical methods for this compound (e.g., X-ray diffraction, thermogravimetric analysis) align with EPA guidelines for assessing chemical mixtures, emphasizing component ratios and environmental fate .

Limitations and Uncertainties

- Data Gaps : Direct experimental data for this compound is absent in the evidence; comparisons rely on extrapolation from structurally related systems .

- Toxicological Profiles : Similarity assessments between this compound and DiDOPO require validation via toxicity pathway analyses, as per EPA mixture guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.